3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid is a complex heterocyclic compound that features a unique structure with multiple thiophene rings. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and its role in the development of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the condensation of sulfur-containing reagents with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, generally follows optimized synthetic routes that ensure high yield and purity. The process may involve large-scale reactions in controlled environments to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .
Scientific Research Applications
3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a single sulfur atom in a five-membered ring.
Thieno[3,2-b]thiophene: A fused thiophene derivative with enhanced electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene: Known for its applications in organic electronics.
Uniqueness
3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid stands out due to its complex structure and the presence of multiple thiophene rings, which confer unique electronic and biological properties .
Properties
Molecular Formula |
C16H10N2O2S3 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-amino-4,6-dithiophen-2-ylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H10N2O2S3/c17-13-12-8(10-3-1-5-21-10)7-9(11-4-2-6-22-11)18-15(12)23-14(13)16(19)20/h1-7H,17H2,(H,19,20) |
InChI Key |
KLYLZTBIOSJVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)O)N)C4=CC=CS4 |
Origin of Product |
United States |
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